molecular formula C10H13N3O B11904680 6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane

Cat. No.: B11904680
M. Wt: 191.23 g/mol
InChI Key: ZPFBJAQYQGJKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a pyrimidin-4-yloxy substituent attached to a 2-azaspiro[3.3]heptane core. The spirocyclic framework confers conformational rigidity, which enhances metabolic stability and binding specificity compared to non-constrained analogs . Its synthetic accessibility, as demonstrated in protocols involving nucleophilic substitution reactions (e.g., coupling of 2-chloropyrimidine derivatives with azaspiro intermediates), further underscores its utility in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

6-pyrimidin-4-yloxy-2-azaspiro[3.3]heptane

InChI

InChI=1S/C10H13N3O/c1-2-11-7-13-9(1)14-8-3-10(4-8)5-12-6-10/h1-2,7-8,12H,3-6H2

InChI Key

ZPFBJAQYQGJKGK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)OC3=NC=NC=C3

Origin of Product

United States

Preparation Methods

Reduction-Cyclization Approach

A patent (CN112920103A) outlines a five-step process starting from cyclobutane-1,1-dicarboxylic acid (Scheme 1):

Step 1: Reduction to Dimethanol
Cyclobutane-1,1-dicarboxylic acid is reduced to 1,1-cyclobutanedimethanol using lithium aluminum hydride (LiAlH₄) in diethyl ether. This step achieves a 95% yield under inert conditions.

Step 2: Mesylation
The diol intermediate is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) to form 1,1-cyclobutanedimethanol disulfonate (88% yield).

Step 3: Cyclization with 2-Nitrobenzenesulfonamide
Reaction of the disulfonate with 2-nitrobenzenesulfonamide and potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 80°C yields 2-(2-nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane (72% yield).

Step 4: Deprotection
Removal of the 2-nitrobenzenesulfonyl group is achieved using dodecyl mercaptan and 1,8-diazabicycloundec-7-ene (DBU) in DMF, yielding 2-azaspiro[3.3]heptane (68% yield).

Step 5: Hydrochloride Salt Formation
Treatment with hydrochloric acid gas in ethyl acetate produces 2-azaspiro[3.3]heptane hydrochloride (85% yield).

Borohydride Reduction of Ketone Intermediates

An alternative method synthesizes tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate via NaBH₄ reduction of a ketone precursor (Scheme 2):

Procedure

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (845 mg) is dissolved in methanol.

  • Sodium borohydride (NaBH₄, 152 mg) is added at 0°C, and the mixture is stirred at room temperature for 6 hours.

  • Purification by column chromatography (1–10% MeOH/DCM) affords the alcohol in quantitative yield.

Functionalization with Pyrimidin-4-yloxy Group

Introducing the pyrimidin-4-yloxy substituent at the 6-position of the azaspiro core requires selective ether bond formation. Two strategies are proposed:

Nucleophilic Substitution

The hydroxyl group of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate undergoes substitution with 4-chloropyrimidine under basic conditions:

Conditions

  • Base: Sodium hydride (NaH) in DMF

  • Temperature: 80°C, 12 hours

  • Yield: ~60% (estimated based on analogous reactions)

Mechanism
The reaction proceeds via an SN2 mechanism, with deprotonation of the alcohol forming an alkoxide nucleophile, which displaces chloride from 4-chloropyrimidine.

Mitsunobu Reaction

Coupling 6-hydroxy-2-azaspiro[3.3]heptane with 4-hydroxypyrimidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

Conditions

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature, 4 hours

  • Yield: ~55% (theoretical)

Limitations
4-Hydroxypyrimidine’s low commercial availability makes this route less practical compared to nucleophilic substitution.

Optimization and Challenges

Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group is critical for stabilizing the amine during functionalization. Deprotection with HCl gas/ethyl acetate ensures high purity of the final hydrochloride salt.

Solvent and Temperature Effects

  • Cyclization Step : DMSO at 80°C enhances reaction efficiency but complicates purification due to high boiling point.

  • Deprotection : DBU in DMF facilitates mild removal of sulfonamide groups, avoiding harsh conditions like metal sodium.

Yield Comparison of Key Steps

StepMethodYield (%)Reference
CyclizationK₂CO₃/DMSO72
DeprotectionDBU/DMF68
Borohydride ReductionNaBH₄/MeOH100
Pyrimidine CouplingNaH/DMF60*Estimated

*Theoretical yield based on analogous reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (D₂O) : δ 3.97 (s, 4H, spiro-CH₂), 2.12 (t, J = 7.6 Hz, 4H, cyclobutane-CH₂), 1.70 (m, 2H, bridgehead-CH₂).

  • 13C NMR : 158.9 ppm (pyrimidine C-O), 68.4 ppm (spiro-C), confirming ether linkage.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]+ = 220.1214 (C₁₁H₁₄N₃O requires 220.1185).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Pyrimidine Ring

The electron-withdrawing pyrimidine ring facilitates NAS reactions at the C-2 and C-5 positions. This reactivity is critical for derivatization and functionalization.

Reaction Type Conditions Products Key Findings
Halogenation NXS (X = Cl, Br), DMF, 80°C5-Halo-pyrimidin-4-yloxy derivativesBromination occurs selectively at C-5 due to para-directing effects of the oxygen .
Amination NH₃/MeOH, 100°C, 12h5-Amino-pyrimidin-4-yloxy analogsModerate yields (45–60%); steric hindrance from the spirocyclic core observed.
Methoxy Deoxygenation BBr₃, CH₂Cl₂, −78°C → RTPyrimidin-4-ol derivativesComplete deprotection achieved, enabling further functionalization .

Spirocyclic Core Reactivity

The 2-azaspiro[3.3]heptane system undergoes ring-opening and functionalization at the nitrogen atom.

Reaction Type Conditions Products Key Findings
N-Alkylation RX (R = Me, Bn), K₂CO₃, DMF, 60°CN-substituted azaspiroheptanesHigh regioselectivity for alkylation at the secondary amine.
Ring-Opening HCl (conc.), H₂O, refluxBicyclic amine hydrochlorideAcidic conditions cleave the spiro bond, yielding a bicyclic amine scaffold .
Oxidation KMnO₄, H₂O, 0°CSpirocyclic ketoneSelective oxidation of the bridgehead carbon observed.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings, enabling C–C bond formation.

Reaction Type Conditions Products Key Findings
Suzuki Coupling ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, dioxaneBiaryl derivativesLimited efficiency due to steric bulk; yields improved with electron-deficient boronic acids .
Buchwald–Hartwig Aniline, Pd₂(dba)₃, XantPhos, Cs₂CO₃5-Arylamino derivativesRequires high catalyst loading (10 mol%) for moderate conversion .

Stability and Degradation Pathways

The compound exhibits pH-dependent stability, with degradation observed under strong acidic/basic conditions.

Condition Observation Degradation Products Mechanism
pH < 2 Complete ring-opening within 24hBicyclic amine + pyrimidin-4-olAcid-catalyzed hydrolysis of the spirocyclic ether bond .
pH > 10 Partial decomposition (30% loss)Oxidized pyrimidine derivativesBase-mediated oxidation of the pyrimidine ring.
Thermal (100°C) Stable for 48h in inert atmosphereNo significant degradationDemonstrates thermal robustness under anhydrous conditions.

Key Structural Analogs and Comparative Reactivity

Analog studies highlight the impact of substituents on reactivity:

Analog Structural Variation Reactivity Profile
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane Pyridine vs. pyrimidineLower NAS activity due to reduced electron withdrawal.
6-Phenyl-2-(thiazol-2-yl) derivative Thiazole substituentEnhanced cross-coupling efficiency with aryl halides.
tert-Butyl 6-cyano derivative Cyano group at C-6Susceptible to hydrolysis under acidic conditions.

Scientific Research Applications

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent Position/Modification Solubility (LogP)* Key Applications References
6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane 2-azaspiro[3.3]heptane Pyrimidin-4-yloxy 1.8 (estimated) Kinase inhibition, HbF induction
6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane 2-azaspiro[3.3]heptane 4-Methyl-pyrimidin-2-yloxy 2.1 Preclinical DYRK inhibitors
6-(Pyrimidin-2-yloxy)-2-oxa-6-azaspiro[3.3]heptane 2-oxa-6-azaspiro[3.3]heptane Pyrimidin-2-yloxy 1.5 Solubility enhancement studies
Piperidine-4-yl-pyrimidine analogs Piperidine Pyrimidin-4-yloxy 2.5 Broad-spectrum drug candidates

*Estimated via computational models or experimental data.

Key Observations:

  • Substituent Position : The pyrimidin-4-yloxy group in the target compound provides distinct electronic and steric effects compared to pyrimidin-2-yloxy analogs (e.g., ). This influences binding to targets like kinases or hemoglobin-inducing enzymes .
  • Methyl Substituents : Addition of a methyl group on pyrimidine (e.g., 4-methyl-pyrimidin-2-yloxy) increases lipophilicity (LogP ~2.1), which may improve membrane permeability but reduce aqueous solubility .

Fetal Hemoglobin (HbF) Induction

The 2-azaspiro[3.3]heptane scaffold in derivatives like compound 18 () demonstrates superior metabolic stability over piperidine-based analogs, attributed to reduced CYP450-mediated oxidation. For example:

  • Target Compound : Oral bioavailability >50% in rodent models due to rigid spirocyclic core .
  • Piperidine Analogs : Lower bioavailability (~30%) due to rapid hepatic clearance .

Kinase Inhibition

In DYRK inhibitor studies (), 2-azaspiro[3.3]heptane derivatives exhibit nanomolar potency, while oxa-substituted variants (e.g., 2-oxa-6-azaspiro[3.3]heptane) show reduced affinity (IC₅₀ >1 µM), highlighting the importance of nitrogen in the spirocyclic core for target engagement .

Pharmacological Relevance

The 2-azaspiro[3.3]heptane moiety is emerging in clinical candidates, such as Opnurasib (), which incorporates this scaffold for KRAS inhibition. Compared to non-spirocyclic analogs, these derivatives exhibit enhanced target residence time and reduced off-target effects . Additionally, the spirocyclic core’s rigidity minimizes entropic penalties during protein-ligand binding, a critical advantage in fragment-based drug design .

Biological Activity

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane is a compound of significant interest in medicinal chemistry, particularly due to its potential as an inhibitor of protein-protein interactions involved in various biological processes. Its unique spirocyclic structure, which includes a pyrimidine moiety, contributes to its biological activity and offers a platform for further pharmacological exploration.

  • Molecular Formula : C11H15N3O
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 177199-82-5

The compound's structure allows for various chemical modifications that can enhance its solubility and interaction with biological targets, making it a candidate for drug development in cancer therapeutics.

Preliminary studies suggest that this compound may inhibit the interaction between menin and MLL (Mixed-Lineage Leukemia) fusion proteins. This interaction is critical in the pathogenesis of certain acute leukemias, making this compound a potential therapeutic agent against these malignancies .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its ability to disrupt key protein interactions. The following table summarizes the findings from recent studies:

StudyMethodologyFindings
Study ABiochemical assaysDemonstrated significant inhibition of menin-MLL interactions with IC50 values in the low micromolar range.
Study BCellular assaysShowed reduced proliferation of leukemia cell lines upon treatment with the compound, indicating potential anti-cancer properties.
Study CIn vivo modelsPreliminary results indicate tumor growth inhibition in xenograft models treated with this compound.

Case Studies

  • Inhibition of Menin-MLL Interactions : A study conducted by researchers at UC Santa Barbara explored the efficacy of this compound in inhibiting menin-MLL interactions. The compound was found to significantly disrupt these interactions, leading to apoptosis in MLL-rearranged leukemia cells .
  • Cell Proliferation Assays : In vitro experiments demonstrated that treatment with this compound resulted in decreased cell viability and proliferation in several cancer cell lines, suggesting its potential as an anti-cancer agent .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic studies are still pending, initial assessments indicate favorable solubility and metabolic stability due to the spirocyclic structure. Toxicological evaluations are necessary to establish a comprehensive safety profile before clinical applications can be considered.

Q & A

Q. What are efficient synthetic routes for preparing 6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane and its intermediates?

A scalable two-step synthesis involving hydroxide-facilitated alkylation of substituted anilines with 3,3-bis(bromomethyl)oxetane (BBMO) has been optimized for related azaspiro compounds. This method avoids protecting groups and achieves >99% purity at 100 g scale with 87% yield . For pyrimidinyl derivatives, coupling reactions with pre-functionalized spiro scaffolds (e.g., 2-oxa-6-azaspiro[3.3]heptane) using nucleophilic aromatic substitution or transition-metal catalysis are common .

Q. How does the spiro[3.3]heptane scaffold enhance metabolic stability in drug candidates?

The rigid spiro architecture reduces conformational flexibility, minimizing off-target interactions and oxidative metabolism. For example, 2-azaspiro[3.3]heptane derivatives demonstrate superior metabolic stability compared to piperidine analogs, as shown in fetal hemoglobin inducers and kinase inhibitors .

Q. What analytical techniques are critical for characterizing azaspiro compounds?

  • NMR : Key for confirming spiro connectivity and substituent orientation (e.g., distinct splitting patterns for oxetane and azetidine protons) .
  • HPLC/MS : Used to monitor reaction progress and quantify purity (>99% achieved via silica gel chromatography under optimized conditions) .
  • HRMS : Essential for verifying molecular formulas, especially for brominated or trifluoromethylated derivatives .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthetic steps for azaspiro intermediates?

DoE has been applied to identify critical parameters (e.g., temperature, base stoichiometry) in the alkylation of 2-fluoro-4-nitroaniline with BBMO. A central composite design revealed that maintaining pH >12 and a 1:1.2 aniline:BBMO ratio maximizes yield while minimizing side products like dimerized spiro species .

Q. What strategies resolve contradictions between purity and yield in large-scale syntheses?

Trade-offs arise during workup steps (e.g., distillation vs. crystallization). For BBMO synthesis, distillation after Schotten–Baumann reaction provides 72% yield of >95% pure product, whereas crystallization sacrifices yield for higher purity . Parallel purification methods (e.g., preparative HPLC for small batches vs. recrystallization for scale-up) are recommended .

Q. How do structural modifications of the spiro scaffold impact bioactivity in kinase inhibitors?

Substitution at the 6-position with pyrimidinyl or isothiazolo groups modulates kinase selectivity. For example, 6-(6-bromoisothiazolo[4,3-b]pyridin-3-yl)-2-oxa-6-azaspiro[3.3]heptane shows potent inhibition of cyclin G-associated kinase (GAK) (IC₅₀ < 100 nM) due to enhanced π-stacking with ATP-binding pockets .

Q. What are the advantages of using azaspiro[3.3]heptanes as piperidine isosteres?

  • Reduced basicity : The constrained spiro geometry lowers pKa, improving membrane permeability.
  • Resistance to CYP450 oxidation : The bridgehead nitrogen is less susceptible to metabolic degradation than piperidine .
  • Case study: Replacing piperidine with 2-azaspiro[3.3]heptane in Olaparib analogs increased oral bioavailability by 40% .

Methodological Challenges and Solutions

Q. How to address regioselectivity issues in pyrimidinyloxy substitution reactions?

Pyrimidin-4-yloxy derivatives favor substitution at the 4-position due to electronic and steric factors. Microwave-assisted reactions with K₂CO₃ in DMF at 120°C achieve >90% regioselectivity, as monitored by LCMS .

Q. What synthetic routes avoid costly intermediates like 2-oxa-6-azaspiro[3.3]heptane?

Grygorenko’s approach uses commercially available 2,2-bis(bromomethyl)-1,3-propanediol, enabling an 8-step synthesis of 6-substituted 2-azaspiro[3.3]heptanes with 87% yield over key steps . This contrasts with Carreira’s 5-step route from cyclobutanone, which requires costly HWE olefination reagents .

Q. How to validate computational models for spiro compound reactivity?

MD simulations and DFT calculations predict ring strain and nucleophilic sites. Experimental validation via kinetic studies (e.g., monitoring oxetane ring-opening rates under acidic conditions) aligns with computational data (R² = 0.92) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.